1,5,9-Tritelluracyclododecane

Coordination Chemistry NMR Spectroscopy Ligand Design

Sulfur and selenium macrocycles degrade irreversibly upon oxidation; only the tellurium congener delivers clean, reversible redox switching. [12]aneTe₃ is the definitive 12-membered polytelluroether for coordination chemists requiring redox-tunable ligand platforms. - Quantitative Te(II) ⇌ Te(IV) interconversion (90% recovery) without ring degradation - Diagnostic ¹²⁵Te NMR shift at 213 ppm enables real-time solution monitoring of metal binding - Strongest neutral σ-donor among [12]aneE₃ macrocycles for soft late transition metals (Pd, Pt, Au, Hg) Supplied custom-synthesized; standard pack sizes 100 mg-5 g with bulk options available. Request a quote for current pricing and lead time.

Molecular Formula C9H18Te3
Molecular Weight 509.0 g/mol
CAS No. 184529-97-3
Cat. No. B12581316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,9-Tritelluracyclododecane
CAS184529-97-3
Molecular FormulaC9H18Te3
Molecular Weight509.0 g/mol
Structural Identifiers
SMILESC1C[Te]CCC[Te]CCC[Te]C1
InChIInChI=1S/C9H18Te3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h1-9H2
InChIKeyZYQBNHSCIYURGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5,9-Tritelluracyclododecane: Tellurium Macrocycle for Redox and Coordination Chemistry


1,5,9-Tritelluracyclododecane ([12]aneTe₃) is a 12-membered macrocyclic polytelluroether incorporating three tellurium donor atoms in a saturated hydrocarbon framework. First synthesised and structurally characterised in 1996 by Takaguchi, Horn, and Furukawa [1], this compound represents one of the few crystallographically authenticated neutral telluromacrocyclic ligands. Its molecular formula is C₉H₁₈Te₃ with a molecular weight of 509.0 g/mol [2]. The compound exists as a neutral tris(telluride) and can be quantitatively interconverted with its hypervalent Te(IV) hexachloro derivative, enabling access to both Te(II) and Te(IV) redox states within the same macrocyclic scaffold [1]. The presence of the NMR-active ¹²⁵Te nucleus (spin ½, natural abundance 7%, receptivity ~12.5× that of ¹³C) provides a powerful spectroscopic handle for structural elucidation in solution [3].

1,5,9-Tritelluracyclododecane: Advantages Over S and Se Macrocycles


Although 1,5,9-trithiacyclododecane ([12]aneS₃) and 1,5,9-triselenacyclododecane ([12]aneSe₃) share an identical ring size and donor-atom geometry, tellurium introduces fundamental electronic and structural differences that preclude simple substitution. The Te–C bond is substantially more polarised and reactive than S–C or Se–C bonds, a consequence of tellurium's lower electronegativity and larger atomic radius [1]. This polarisation renders the Te–C bond susceptible to oxidative addition and hypervalent bond formation—chemistry that is inaccessible to the lighter chalcogen analogs [2]. Furthermore, only the tellurium congener provides a ¹²⁵Te NMR probe for direct solution-state structural monitoring, a capability absent in [12]aneS₃ and of limited utility in [12]aneSe₃ due to ⁷⁷Se's lower receptivity and broader lines [3]. These differences are not merely incremental; they define distinct reactivity manifolds that determine whether a macrocycle can serve as a redox-switchable ligand, a precursor to hypervalent organotellurium reagents, or an NMR-reporting structural building block.

1,5,9-Tritelluracyclododecane: Quantitative Comparison


125Te NMR: Unique Spectroscopic Identifier

The neutral 1,5,9-tritelluracyclododecane ([12]aneTe₃) exhibits a ¹²⁵Te NMR chemical shift of δ 213 ppm (CDCl₃, referenced to neat Me₂Te at δ 0) [1]. This is consistent with a dialkyl telluride environment and provides a direct, non-destructive probe of the tellurium electronic environment and symmetry in solution. In contrast, the sulfur analog [12]aneS₃ has no NMR-active sulfur nucleus suitable for routine structural analysis, while the selenium analog [12]aneSe₃ relies on ⁷⁷Se NMR, which has a receptivity approximately 3× lower than ¹²⁵Te and typically yields broader resonances with lower diagnostic value [2]. The ¹²⁵Te shift of 213 ppm also serves as a baseline for detecting coordination-induced shifts upon metal binding, a capability that is unique to the tellurium congener among the three chalcogen macrocycles [3].

Coordination Chemistry NMR Spectroscopy Ligand Design

Reversible Te(II)/Te(IV) Redox Interconversion

1,5,9-Tritelluracyclododecane ([12]aneTe₃) reacts with Cl₂ in CH₂Cl₂ at room temperature to afford the tris(tellurane) hexachloro derivative Cl₆([12]aneTe₃) in quantitative yield [1]. The reverse reduction is achieved with thiophenol (6 equiv, Et₃N, DMSO, 50 °C, 10 min), regenerating [12]aneTe₃ in 90% yield [1]. This reversible Te(II) ⇌ Te(IV) interconversion is a hallmark of organotellurium chemistry that has no parallel in sulfur or selenium macrocycles: thioethers oxidise irreversibly to sulfoxides/sulfones, while selenoethers form selenoxides that undergo facile elimination [2]. The ability of [12]aneTe₃ to cycle between Te(II) and Te(IV) oxidation states without ring degradation establishes it as a redox-switchable macrocyclic platform.

Organotellurium Chemistry Redox Switching Hypervalent Compounds

X-ray Crystal Structure of Hypervalent Te(IV) Macrocycle

The crystal structure of Cl₆([12]aneTe₃) was determined by single-crystal X-ray diffraction analysis [1]. Each tellurium atom adopts a trigonal bipyramidal (TBP) geometry with the two electronegative chloride ligands occupying the apical positions and the lone pair plus two alkyl carbon substituents in the equatorial plane. This represents the first crystallographically characterised example of a monocyclic organotellurium compound containing three hypervalent Te(IV) centres [1]. By contrast, the sulfur analog [12]aneS₃ cannot access a comparable hypervalent S(IV) structure, and while selenium can form hypervalent species, crystallographic examples of tris(hypervalent) selenium macrocycles of this ring size remain absent from the Cambridge Structural Database as of the most recent surveys [2].

Structural Chemistry X-ray Crystallography Hypervalent Bonding

Two-Step Synthetic Route from Ditellurane

The synthesis of [12]aneTe₃ proceeds via pyrolysis of ditellurane (2) in DMF at 160 °C, yielding Cl₆([12]aneTe₃) in 44% yield, followed by reductive dechlorination with thiophenol to afford the neutral macrocycle in 90% yield [1]. The overall two-step yield from ditellurane is therefore 40%. This stands in contrast to the selenium analog [12]aneSe₃, which was prepared in 96% yield by a multi-step stepwise cyclisation strategy [2]. While the selenium synthesis achieves higher yield, the tellurium route offers a convergent, one-pot ring-expansion approach that avoids the linear stepwise assembly required for selenium coronands. The thioether analog [12]aneS₃ is commercially available or accessible via high-dilution cyclisation, but its synthesis does not provide access to the hypervalent intermediate that is the defining feature of the tellurium system [3].

Synthetic Methodology Macrocycle Synthesis Tellurium Chemistry

Te–C Bond Polarisation and σ-Donor Strength

Tellurium's lower electronegativity (2.1 on the Pauling scale) compared to sulfur (2.58) and selenium (2.55) results in a more electropositive Te centre and a more polarised Te–C bond. This increased polarisation enhances the σ-donor capacity of telluroether ligands and renders the Te–C bond more susceptible to both oxidative addition and nucleophilic displacement [1]. In the specific context of 1,5,9-tritelluracyclododecane, the Te–C bond polarisation is manifested in the compound's ability to undergo quantitative oxidative chlorination and reductive dechlorination—chemistry that is categorically inaccessible to [12]aneS₃ and [12]aneSe₃ [2]. While direct comparative donor strength measurements (e.g., Tolman electronic parameters or IR ν(CO) shifts on metal carbonyl complexes) are not yet reported for [12]aneTe₃, the established trend across acyclic chalcogenoethers (TeR₂ > SeR₂ > SR₂ in σ-donor strength) supports the inference that the tellurium macrocycle will be the strongest σ-donor among the three chalcogen analogs [3].

Electronic Structure Ligand Donor Properties Soft Donor Chemistry

1,5,9-Tritelluracyclododecane: Application Scenarios


Redox-Switchable Ligand Platforms

The quantitative and reversible interconversion between neutral Te(II) [12]aneTe₃ and hypervalent Te(IV) Cl₆([12]aneTe₃) enables the design of redox-switchable ligands whose donor properties can be toggled by chemical oxidation/reduction [1]. This is a capability that the sulfur analog [12]aneS₃ cannot replicate due to irreversible sulfoxide/sulfone formation, and the selenium analog [12]aneSe₃ cannot sustain without degradative selenoxide elimination [2]. Researchers developing stimuli-responsive metal complexes or redox-gated catalytic systems should procure [12]aneTe₃ as the only 12-membered trichalcogen macrocycle that supports clean, reversible Te(II)/Te(IV) cycling.

125Te NMR Probe for Solution Studies

The well-defined ¹²⁵Te NMR shift of 213 ppm (CDCl₃) for [12]aneTe₃ [1] establishes a baseline for detecting metal-induced chemical shift perturbations upon coordination. This spectroscopic handle is uniquely sensitive among the three chalcogen macrocycles: [12]aneS₃ lacks a practical NMR-active nucleus, and [12]aneSe₃ provides only the lower-receptivity ⁷⁷Se nucleus [2]. For research programmes requiring real-time solution monitoring of ligand binding events, [12]aneTe₃ offers a non-destructive, quantitative probe that directly reports on the electronic environment at the donor atoms.

Hypervalent Te(IV) Building Block

As the first structurally authenticated example of a monocyclic organotellurium compound containing three hypervalent Te(IV) centres in a single ring [1], Cl₆([12]aneTe₃) serves as a unique building block for constructing extended hypervalent networks or as a stoichiometric oxidant in organic transformations. The tris(tellurane) acts as a six-electron oxidant, converting thiophenol quantitatively to diphenyl disulfide while being reduced cleanly to [12]aneTe₃ in 90% yield [1]. No sulfur or selenium macrocycle offers comparable multi-centre hypervalent oxidative capacity without irreversible structural degradation.

Soft Transition Metal Coordination

The enhanced σ-donor strength of telluroethers relative to thioethers and selenoethers, arising from tellurium's lower electronegativity (2.1 vs 2.58 for S and 2.55 for Se) [1], positions [12]aneTe₃ as the strongest neutral soft donor among the three [12]aneE₃ macrocycles. This property is particularly relevant for coordination to soft late transition metals (e.g., Pd(II), Pt(II), Au(I), Hg(II)), where stronger metal–ligand bonds and altered redox potentials are anticipated [2]. Procurement of [12]aneTe₃ is indicated for any study aiming to maximise electron density at a soft metal centre within a macrocyclic chelate framework.

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